
Deschloro-2-phenylsulfonyl-thiamethoxam
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Adsorption and Leaching in Soil
Thiamethoxam shows a medium leaching potential in soil, with its adsorption behavior influenced by soil's organic matter and clay content. This characteristic is essential in assessing environmental impact and managing pest control in agriculture (Banerjee et al., 2008).
2. Chemical Synthesis and Applications
The compound has been utilized in the stereospecific synthesis of dihydrofurans and dihydroxyacids, demonstrating its versatility in organic chemistry applications (McCombie et al., 1985).
3. Insecticidal Properties
Thiamethoxam is recognized for its systemic characteristics and broad-spectrum pest control. It is effective against various pests like aphids, jassids, and whiteflies, making it a valuable tool in agricultural pest management (Maienfisch et al., 2001).
4. Interaction with Nicotinic Receptors
The compound's binding to nicotinic acetylcholine receptors differs significantly among receptor subunits and subtypes, highlighting its specificity and potential for targeted pest control (Kayser et al., 2016).
5. Use in Extended Oxazoles Synthesis
2-((Phenylsulfonyl)methyl)-4,5-diphenyloxazole is a scaffold derived from similar compounds, used for creating extended oxazoles. This shows the compound's potential in advanced organic synthesis (Patil & Luzzio, 2016).
6. Environmental Degradation Rate
Studies show that thiamethoxam degrades faster in field conditions than in laboratory settings, indicating that its environmental persistence might be less than previously thought (Hilton et al., 2016).
7. Residue Analysis in Food Crops
The presence of thiamethoxam residues in rice highlights the need for monitoring its levels in food crops, ensuring food safety and regulatory compliance (Teló et al., 2015).
8. Toxicity Assessment in Aquatic Organisms
Mesocosm studies have been conducted to assess the effects of thiamethoxam on aquatic organisms. These studies are crucial in understanding its ecological impact and guiding regulatory decisions (Finnegan et al., 2018).
9. Sensor Development for Detection
Electrochemical sensors have been developed for detecting thiamethoxam in various environments. This innovation is critical for monitoring and managing its presence in agricultural and environmental settings (Ajermoun et al., 2021).
10. Dietary Risk Assessment
Combining field trials with dynamic modeling, studies have assessed the risk of thiamethoxam in food crops like wheat, lettuce, and tomato. This approach is vital for ensuring food safety and understanding human exposure risks (Pang et al., 2019).
Propiedades
Número CAS |
192439-45-5 |
|---|---|
Nombre del producto |
Deschloro-2-phenylsulfonyl-thiamethoxam |
Fórmula molecular |
C₁₄H₁₅N₅O₅S₂ |
Peso molecular |
397.43 |
Sinónimos |
Tetrahydro-3-methyl-N-nitro-5-[[2-(phenylsulfonyl)-5-thiazolyl]methyl]-4H-1,3,5-Oxadiazin-4-imine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



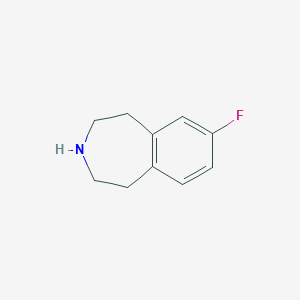
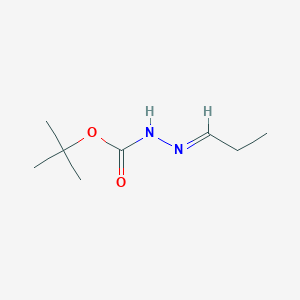
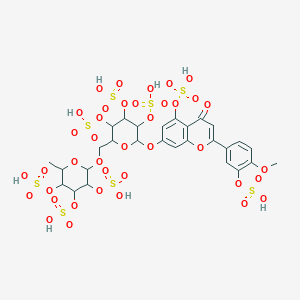
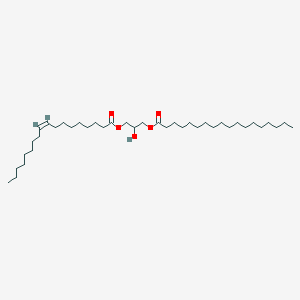
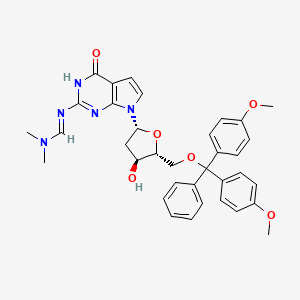
![(Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate](/img/structure/B1142545.png)
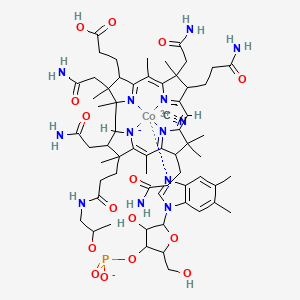
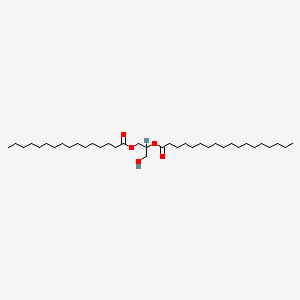
![(6R,7R)-7-((Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1142554.png)